Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide

説明

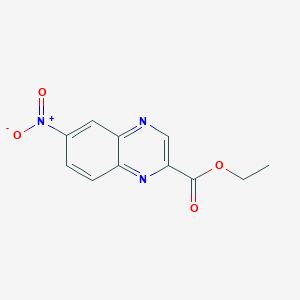

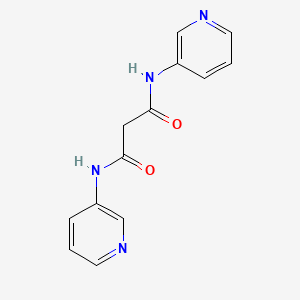

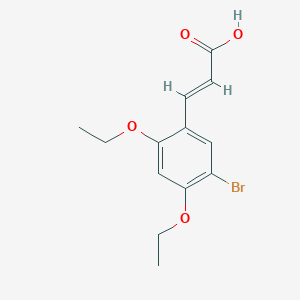

“Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide” is a chemical compound with the molecular formula C6H7BrN2O3 . It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of this compound or its derivatives often involves refluxing in phosphorus oxychloride . The process typically involves a series of steps including design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CNC(=O)N=C1.Br . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.13 . It should be stored at a temperature between 28 C for maintaining its stability . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.科学的研究の応用

Tautomerism and Molecular Interactions

The tautomerism of nucleic acid bases and the effects of molecular interactions on tautomeric equilibria have been examined. Research shows that the tautomeric equilibria of purine and pyrimidine bases may change due to the environment surrounding the base, influencing the stability of their oxo and hydroxy forms. This has significant implications for understanding the biological significance of nucleic acid base interactions and their role in spontaneous mutation and genetic stability (Person et al., 1989).

Epigenetic Therapy

DNA methyltransferase inhibitors have been highlighted as potential therapeutic agents. Their ability to inhibit hypermethylation and restore suppressor gene expression demonstrates a promising avenue for treating various malignancies. This research underlines the therapeutic applications of modifying epigenetic alterations in cancer treatment (Goffin & Eisenhauer, 2002).

Chemotherapy Efficacy

The synthesis and application of dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine (DIF), such as S-1, have been reviewed, showing its significant impact on chemotherapy efficacy for gastric cancer. This research supports the development of novel oral chemotherapy agents based on dihydropyrimidine derivatives (Maehara, 2003).

Biomarker Development

The role of 5-hydroxymethylcytosine (5hmC) in DNA demethylation and its potential as a novel cancer biomarker have been explored. This emphasizes the importance of epigenetic modifications in cancer diagnosis, prognosis, and treatment strategies, highlighting the potential for early cancer detection and therapeutic interventions (Xu et al., 2021).

Fluorinated Pyrimidines in Personalized Medicine

Research on the chemistry of fluorinated pyrimidines, particularly 5-Fluorouracil (5-FU), and their role in cancer treatment has been reviewed. This study illustrates the advancements in understanding how these compounds interact with nucleic acids and their impact on cancer therapy, emphasizing personalized medicine approaches (Gmeiner, 2020).

Safety And Hazards

将来の方向性

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Given the promising results observed in similar pyrimidine derivatives, it would be interesting to investigate the potential applications of this compound in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

特性

IUPAC Name |

methyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.BrH/c1-11-5(9)4-2-7-6(10)8-3-4;/h2-3H,1H3,(H,7,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDRCRRROKQYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)N=C1.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856961 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate hydrobromide | |

CAS RN |

50628-31-4 | |

| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3060456.png)

![2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol](/img/structure/B3060474.png)